molecular formula C13H14N6O4 B11473864 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]-

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]-

Cat. No.: B11473864
M. Wt: 318.29 g/mol
InChI Key: NLNMGFUBEWATPJ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- is a complex organic compound that features both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- typically involves the nitration of precursor compounds. For instance, nitration of 3-amino-4-(5-amino-1,2,4-oxadiazol-2-yl)furazan with 100% nitric acid can yield similar compounds . The reaction conditions often require careful control of temperature and the use of strong acids or oxidizing agents.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale nitration and subsequent purification steps. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium dichloroisocyanurate, nitric acid.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Solvents: Toluene, acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- involves its interaction with molecular targets through its reactive functional groups. The oxadiazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]- is unique due to its combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole rings, along with a dimethoxyphenyl group. This structure imparts specific reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C13H14N6O4

Molecular Weight

318.29 g/mol

IUPAC Name

4-[5-[(3,4-dimethoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C13H14N6O4/c1-20-8-4-3-7(5-9(8)21-2)6-15-13-16-12(19-22-13)10-11(14)18-23-17-10/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19)

InChI Key

NLNMGFUBEWATPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NO2)C3=NON=C3N)OC

Origin of Product

United States

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